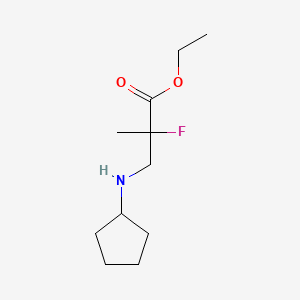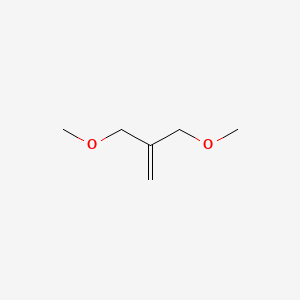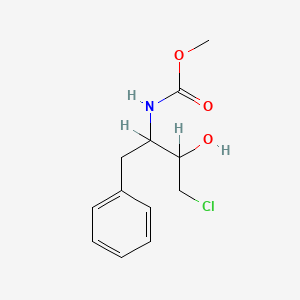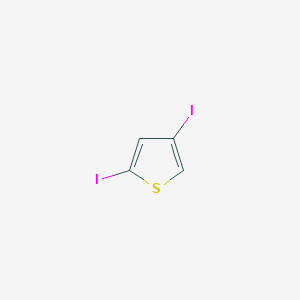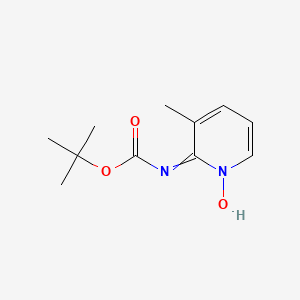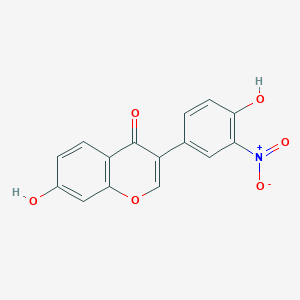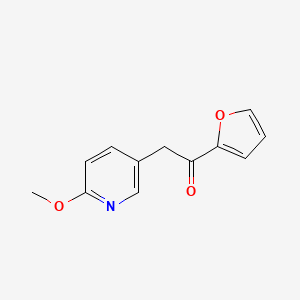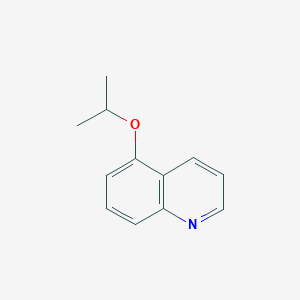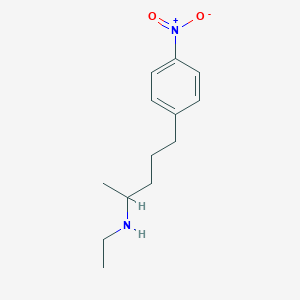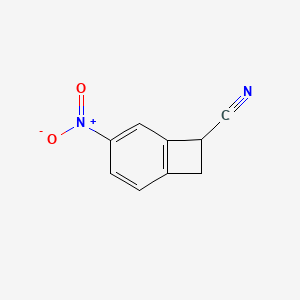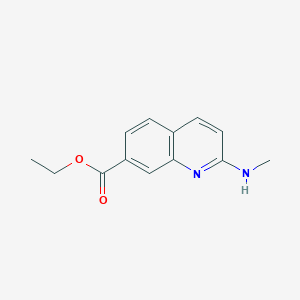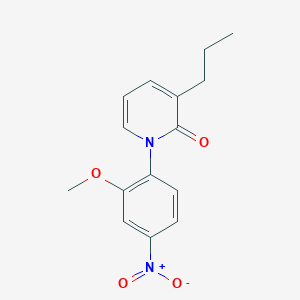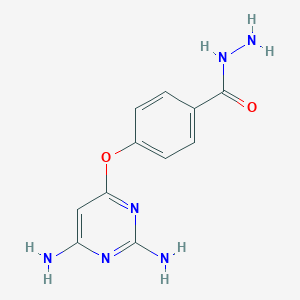
4-(2,6-Diamino-pyrimidin-4-yloxy)-benzoic acid hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-Diamino-pyrimidin-4-yloxy)-benzoic acid hydrazide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is known for its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The structure of this compound consists of a pyrimidine ring substituted with amino groups at positions 2 and 6, and an oxybenzohydrazide moiety at position 4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Diamino-pyrimidin-4-yloxy)-benzoic acid hydrazide typically involves the reaction of 2,6-diaminopyrimidine with 4-hydroxybenzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to achieve higher yields. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,6-Diamino-pyrimidin-4-yloxy)-benzoic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers
Wirkmechanismus
The mechanism of action of 4-(2,6-Diamino-pyrimidin-4-yloxy)-benzoic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diaminopyrimidin-4-one: A structurally similar compound with potent kinase inhibition activity.
4-[(2,6-Diaminopyrimidin-4-yl)oxy]benzoic acid: Another related compound with similar biological activities.
Uniqueness
4-(2,6-Diamino-pyrimidin-4-yloxy)-benzoic acid hydrazide is unique due to its specific substitution pattern and the presence of both amino and oxybenzohydrazide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H12N6O2 |
|---|---|
Molekulargewicht |
260.25 g/mol |
IUPAC-Name |
4-(2,6-diaminopyrimidin-4-yl)oxybenzohydrazide |
InChI |
InChI=1S/C11H12N6O2/c12-8-5-9(16-11(13)15-8)19-7-3-1-6(2-4-7)10(18)17-14/h1-5H,14H2,(H,17,18)(H4,12,13,15,16) |
InChI-Schlüssel |
VEUGLMYXOBTKFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NN)OC2=NC(=NC(=C2)N)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3,4-dichlorophenyl)methyl]-1,2-benzenediamine](/img/structure/B8409133.png)
